2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether
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Overview
Description
2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, who were looking for a new painkiller that would be less addictive than traditional opioids. U-47700 has since been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mechanism of Action
2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether acts as a selective agonist at the μ-opioid receptor, which is responsible for the analgesic effects of traditional opioids. When 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether binds to the μ-opioid receptor, it activates a series of intracellular signaling pathways that ultimately lead to the inhibition of pain signaling in the central nervous system. 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether also has some affinity for the κ-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by traditional opioids, but 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been found to be more potent and shorter-acting than morphine. 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has also been found to produce less constipation and respiratory depression than traditional opioids, which may make it a safer alternative for pain management.
Advantages and Limitations for Lab Experiments
2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which makes it a useful tool for studying the μ-opioid receptor and its signaling pathways. However, 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether also has some limitations. It is highly addictive and can produce respiratory depression at high doses, which may make it difficult to use in animal models of pain. Additionally, 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been associated with a number of adverse effects, including seizures and death, which may limit its use in scientific research.
Future Directions
There are several future directions for research on 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether. One area of interest is the development of new painkillers based on the structure of 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether. Researchers are also interested in studying the long-term effects of 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether use, including its potential for addiction and withdrawal. Finally, there is a need for further research on the safety and efficacy of 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether in clinical settings, particularly in comparison to traditional opioids.
Synthesis Methods
The synthesis of 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether involves several steps, starting with the reaction of 2,4-dibromophenylacetonitrile with methylamine to form 1-(2,4-dibromophenyl)-2-methylamino-1-propanone. This intermediate is then reacted with 4-methylpiperidine to form the final product, 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether. The synthesis of 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been used in scientific research to study its potential as a painkiller and its mechanism of action. Studies have shown that 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether acts as a selective agonist at the μ-opioid receptor, which is responsible for the analgesic effects of traditional opioids. 2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been found to be more potent than morphine in animal models of pain, making it a promising candidate for the development of new painkillers.
properties
Product Name |
2,4-Dibromophenyl 1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl ether |
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Molecular Formula |
C15H19Br2NO2 |
Molecular Weight |
405.12 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H19Br2NO2/c1-10-5-7-18(8-6-10)15(19)11(2)20-14-4-3-12(16)9-13(14)17/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
VNTXPOQRJXUXGE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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